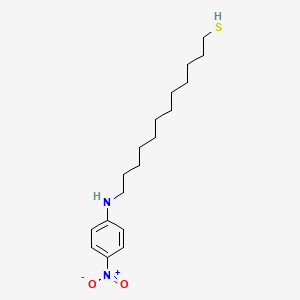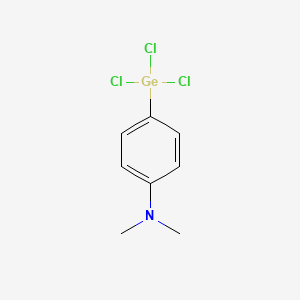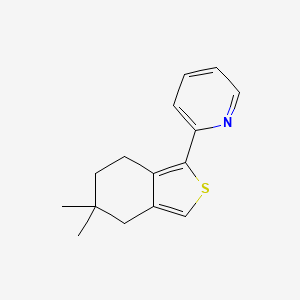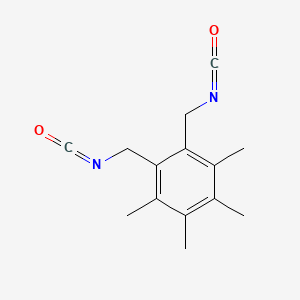
1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene: is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring substituted with four methyl groups. This compound is known for its reactivity and is used in various chemical applications, particularly in the synthesis of polymers and other complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene can be synthesized through a multi-step process involving the reaction of 1,2-bis(hydroxymethyl)-3,4,5,6-tetramethylbenzene with phosgene or other isocyanate-generating reagents. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the stability of the isocyanate groups.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Polymerization: The compound can act as a crosslinking agent in polymerization reactions, forming polyurethanes and other polymeric materials.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions involving isocyanate groups.
Major Products:
Ureas and Urethanes: Formed from the reaction with amines and alcohols.
Substituted Derivatives: Formed from electrophilic substitution reactions on the benzene ring.
Polymers: Formed from polymerization reactions involving the isocyanate groups.
科学的研究の応用
Chemistry: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it valuable in the development of new materials with specific properties.
Biology and Medicine: The compound’s ability to form stable urea and urethane linkages is exploited in the design of biomaterials and drug delivery systems. It is also used in the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of polyurethanes, coatings, adhesives, and sealants. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 1,2-bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the benzene ring, which can enhance the nucleophilicity of the isocyanate groups.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups in other molecules. The pathways involved in its reactions include nucleophilic addition and substitution mechanisms, leading to the formation of stable products such as ureas, urethanes, and polymers.
類似化合物との比較
1,2-Bis(isocyanatomethyl)benzene: Lacks the methyl groups on the benzene ring, resulting in different reactivity and properties.
1,3-Bis(isocyanatomethyl)benzene: Has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications.
1,4-Bis(isocyanatomethyl)benzene: Another isomer with distinct properties and uses.
Uniqueness: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene is unique due to the presence of four methyl groups on the benzene ring, which influence its reactivity and stability. This compound’s specific substitution pattern makes it valuable in applications requiring precise control over reactivity and product formation.
特性
CAS番号 |
132790-72-8 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
1,2-bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H16N2O2/c1-9-10(2)12(4)14(6-16-8-18)13(11(9)3)5-15-7-17/h5-6H2,1-4H3 |
InChIキー |
YABQYGQKNQNSBG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)CN=C=O)CN=C=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


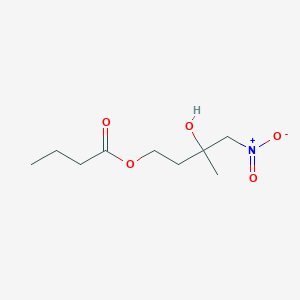
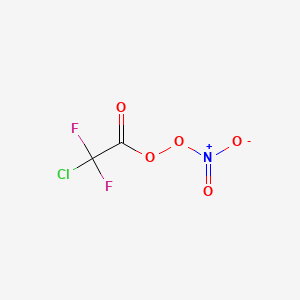
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
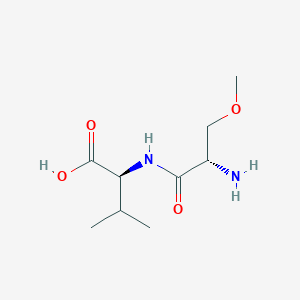

![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
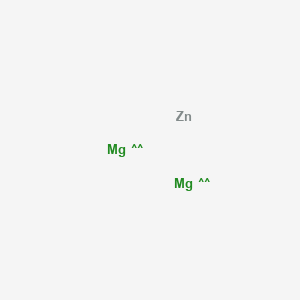
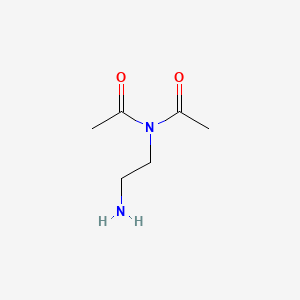
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
